N-(3,4-Dichlorophenyl)acetamide

Catalog No.
S567425
CAS No.
2150-93-8
M.F
C8H7Cl2NO
M. Wt
204.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,4-Dichlorophenyl)acetamide

CAS Number

2150-93-8

Product Name

N-(3,4-Dichlorophenyl)acetamide

IUPAC Name

N-(3,4-dichlorophenyl)acetamide

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

InChI

InChI=1S/C8H7Cl2NO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12)

InChI Key

SCYGGCAQZFJGRF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)Cl

Synonyms

3,4-dichloroacetanilide

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)Cl

N-(3,4-Dichlorophenyl)acetamide is an organic compound with the chemical formula C₈H₇Cl₂NO. It features a dichlorophenyl group attached to an acetamide moiety, which contributes to its unique chemical properties. This compound is characterized by its potential applications in medicinal chemistry and organic synthesis, particularly due to the presence of both the chlorinated aromatic ring and the amide functional group .

Typical of amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Hydrolysis: Under acidic or basic conditions, N-(3,4-Dichlorophenyl)acetamide can hydrolyze to yield 3,4-dichloroaniline and acetic acid.
  • Condensation Reactions: The amide group can participate in condensation reactions with various electrophiles, leading to the formation of more complex organic structures.

These reactions highlight its versatility as a building block in organic synthesis .

The synthesis of N-(3,4-Dichlorophenyl)acetamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 3,4-dichloroaniline and chloroacetyl chloride.
  • Reaction Conditions: The reaction is usually conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction.
  • Solvent Use: Organic solvents like benzene may be employed to facilitate the reaction.

This method allows for efficient production of N-(3,4-Dichlorophenyl)acetamide in a laboratory setting .

N-(3,4-Dichlorophenyl)acetamide has several applications across various fields:

  • Pharmaceutical Development: Its derivatives are explored for potential use as therapeutic agents due to their biological activities.
  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Material Science: Investigations into its properties may lead to applications in developing new materials .

Interaction studies involving N-(3,4-Dichlorophenyl)acetamide focus on its behavior in biological systems and its interactions with other molecules. These studies often examine:

  • Binding Affinity: How well it binds to specific biological targets or receptors.
  • Synergistic Effects: The impact of combining N-(3,4-Dichlorophenyl)acetamide with other compounds on enhancing or diminishing biological activity.

Such studies are crucial for understanding its potential therapeutic roles and safety profile .

Several compounds share structural similarities with N-(3,4-Dichlorophenyl)acetamide. Here’s a comparison highlighting their uniqueness:

Compound NameChemical FormulaSimilarity Index
N-(2-Amino-4,5-dichlorophenyl)acetamideC₈H₈Cl₂N₂O0.93
N-(3,4-Dichlorophenyl)-N-methylacetamideC₉H₉Cl₂N0.93
N,N'-(4,5-Dichloro-1,2-phenylene)diacetamideC₁₄H₁₂Cl₂N₂O₂0.93
N-(3,5-Dichlorophenyl)acetamideC₈H₇Cl₂NO0.93

Uniqueness

N-(3,4-Dichlorophenyl)acetamide is unique due to its specific arrangement of chlorine substituents and the acetamide group. This configuration may influence its reactivity and biological activity differently compared to other similar compounds listed above .

XLogP3

3.2

LogP

3.0 (LogP)

UNII

N6H98GF14R

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2150-93-8

Wikipedia

3',4'-dichloroacetanilide

Dates

Modify: 2023-08-15

Explore Compound Types